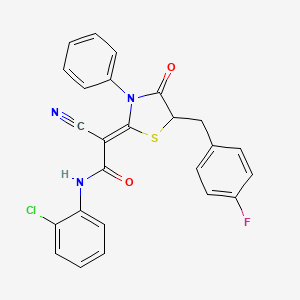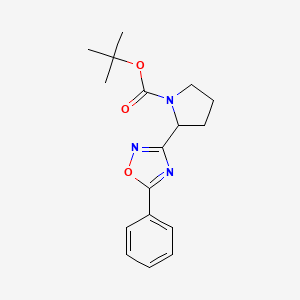![molecular formula C13H9FO3 B2617283 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid CAS No. 851398-31-7](/img/structure/B2617283.png)
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid is not fully understood. However, it is believed to act by forming a complex with a variety of substrates, including proteins, nucleic acids, and other small molecules. This complex then undergoes a series of chemical reactions, resulting in the formation of a variety of products, including fluorinated molecules, polymers, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a variety of effects, including the modulation of enzyme activity, the inhibition of oxidative stress, and the stimulation of cell proliferation. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid in lab experiments include its high reactivity, low cost, and ease of synthesis. In addition, it is a versatile compound with a wide range of potential applications. The main limitation of using this compound in lab experiments is its potential toxicity. Therefore, it is important to take proper safety precautions when handling this compound.
Orientations Futures
The potential future directions of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid include the development of novel drugs and agrochemicals, the development of materials for medical devices and implants, and the development of fluorescent probes for bioimaging applications. In addition, it could be used in the synthesis of novel polymers, fluorinated molecules, and other materials. Finally, it could be used in the development of new catalysts and reagents for organic synthesis.
Méthodes De Synthèse
The synthesis of 3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid can be achieved through a variety of methods, including the use of organometallic reagents and the use of organosilicon reagents. The most common method is the use of organometallic reagents, such as magnesium or lithium, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its simplicity and efficiency. Another method is the use of organosilicon reagents, such as trichlorosilane, in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method is generally preferred due to its higher yield and shorter reaction time.
Applications De Recherche Scientifique
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid has a wide range of potential applications in scientific research. It is a key intermediate in the synthesis of many organic compounds, such as fluorinated molecules, polymers, and other materials. In addition, it has been used as a starting material for the synthesis of novel drugs and agrochemicals. It has also been used in the synthesis of materials for medical devices and implants. Finally, it has been used in the synthesis of fluorescent probes for bioimaging applications.
Propriétés
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDSFOSUBHYSDL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)

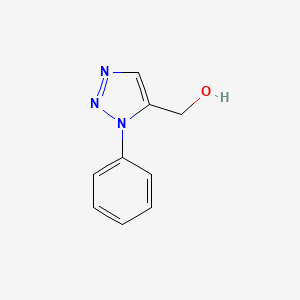

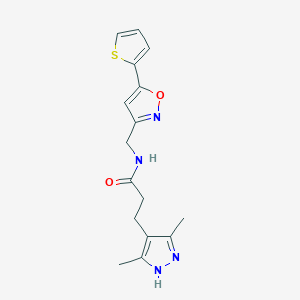
![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
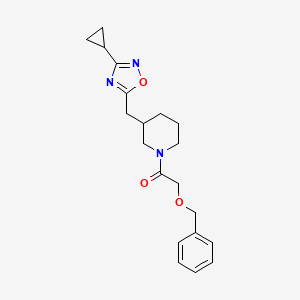
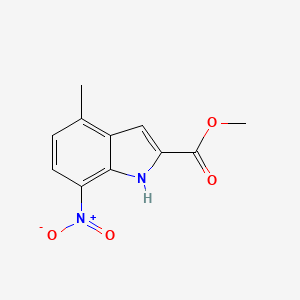
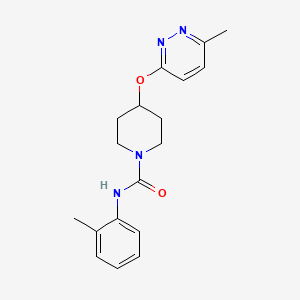
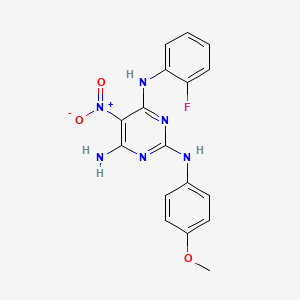
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)
